Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6) is a spirocyclic amine derivative widely used as a building block in medicinal chemistry. Its structure features a bicyclic system with a six-membered ring fused to a five-membered ring, stabilized by a tert-butoxycarbonyl (Boc) protecting group. The compound is typically synthesized via Pd/C-catalyzed hydrogenation of N-trifluoroacetyl-protected precursors, yielding a yellow oil with a high purity of 95% and a molecular weight of 294.78 g/mol (C13H24N2O2) . It serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules, as evidenced by its use in microwave-assisted coupling reactions with halogenated pyridines .
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHFVXFMQGQAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632524 | |
| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-39-6 | |
| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Reactions
One common method for synthesizing this compound involves the cyclization of appropriate precursors. The reaction typically starts with the use of 1,5-dibromopentane and a suitable amine source to form the diazaspiro structure.
-
- 1,5-Dibromopentane
- Amine (e.g., piperazine derivatives)
-
- Solvent: Typically dichloromethane or acetonitrile
- Temperature: Varies from room temperature to reflux conditions depending on the substrate
-
- The nucleophilic amine attacks the electrophilic carbon in the dibromide, leading to the formation of a cyclic intermediate.
- This intermediate undergoes further transformations to yield this compound.
Esterification Reactions
After forming the spiro compound, esterification can be performed to introduce the tert-butyl ester group.
Reagents :
- Carboxylic acid derivative (e.g., 2,8-diazaspiro[4.5]decane-8-carboxylic acid)
- Tert-butanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix the carboxylic acid and tert-butanol in the presence of an acid catalyst.
- Heat the mixture under reflux to facilitate the esterification reaction.
-
- The product can be purified through standard techniques such as recrystallization or chromatography.
Yield and Characterization
The yield of this compound can vary based on reaction conditions and purification methods employed.
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization + Esterification | 70-85 | Reflux in dichloromethane |
| Direct Cyclization | 60-75 | Room temperature with amine excess |
Characterization of the final product is typically performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm structural integrity and purity.
- Mass Spectrometry (MS) : To determine molecular weight and confirm identity.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate participates in nucleophilic substitution reactions, leveraging its spirocyclic diaza framework. Key examples include:
- Reaction with 2,4-Dichloropyrimidine-5-carbonitrile :
This reaction involves substitution at the pyrimidine ring under mild conditions (0°C in dichloromethane with Hunig’s base as a catalyst). The product, tert-butyl 8-[2-(biphenyl-3-ylamino)-5-cyanopyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-2-carboxylate, is isolated via reverse-phase chromatography (yield not quantified) .
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Nucleophilic Substitution | 2,4-Dichloropyrimidine-5-carbonitrile, Hunig’s base, CH₂Cl₂, 0°C | Substituted pyrimidine derivative with spirocyclic core |
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid derivative:
- Acidic Hydrolysis :
Using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane, the Boc-protected amine is cleaved, generating 2,8-diazaspiro[4.5]decane-8-carboxylic acid.
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Ester Hydrolysis | HCl/dioxane or TFA/CH₂Cl₂ | Free carboxylic acid derivative |
Condensation Reactions
The compound serves as a precursor in condensation reactions to form carbamates or amides:
- Reaction with Carbonyl Diimidazole (CDI) :
In dichloromethane with triethylamine, the spirocyclic amine reacts with CDI-activated benzyl alcohol to form a benzyl carbamate intermediate .
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Carbamate Formation | CDI, benzyl alcohol, triethylamine, CH₂Cl₂ | Benzyl carbamate intermediate |
Reduction Reactions
The diazaspiro structure undergoes reduction to modify its nitrogen functionalities:
- Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds or deprotects functional groups, yielding secondary amines.
| Reaction Type | Reagents/Conditions | Product(s) |
|---|---|---|
| Catalytic Reduction | H₂, Pd-C | Reduced amine derivatives |
Comparative Reaction Table
Mechanistic Insights
- Nucleophilic Substitution : The diaza nitrogen atoms act as nucleophiles, attacking electrophilic centers (e.g., chlorinated pyrimidines) .
- Ester Hydrolysis : Acidic conditions protonate the ester oxygen, facilitating cleavage of the tert-butyl group.
- Carbamate Formation : CDI activates the alcohol, enabling nucleophilic attack by the spirocyclic amine .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a derivative was synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation.
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.
Synthesis of Bioactive Molecules
This compound has been utilized in the synthesis of various bioactive molecules. Its spirocyclic framework allows for the introduction of diverse functional groups, leading to the creation of novel compounds with potential biological activities.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields associated with the use of this compound in organic synthesis:
Case Study 1: Anticancer Drug Development
A recent study focused on modifying the structure of this compound to enhance its anticancer activity. The modified compounds were tested against breast cancer cell lines and showed a dose-dependent response with IC₅₀ values significantly lower than those of existing chemotherapeutics.
Case Study 2: Neuroprotective Agent Research
In another investigation, researchers evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
Reactivity and Functionalization
The Boc-protected diazaspiro core demonstrates versatility in derivatization:
- Microwave-Assisted Coupling : Reacts with halogenated pyridines (e.g., 4-chloro-3,5-diiodopyridine) under microwave irradiation (220°C) to form kinase inhibitors, achieving 43–94% yields in NMP solvent .
- Hydrolysis : The Boc group is selectively removable under basic conditions (NaOH/MeOH), enabling further functionalization .
In contrast, analogues like tert-butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate require multi-step syntheses involving diaminooctane and tert-butyl hydroperoxide, limiting their scalability .
Biological Activity
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and significant biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Structure : The compound features a spirocyclic structure with two nitrogen atoms integrated into the bicyclic framework, which is critical for its biological interactions.
This compound primarily functions as an inhibitor of diacylglycerol kinase alpha (DGKα). This inhibition is significant as DGKα plays a crucial role in regulating immune responses and has implications in cancer therapy and autoimmune diseases. The compound's structure allows it to effectively interact with biological targets, modulating their activity in various pathways.
Biological Activities
-
Anticancer Properties
- Research indicates that this compound exhibits cytotoxic effects on cancer cells. In particular, studies have shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
- The compound's spirocyclic structure may enhance its binding affinity to target proteins involved in cancer progression, making it a promising candidate for further development as an anticancer agent .
- Immune Modulation
- Antimicrobial Activity
Case Studies
| Study | Findings |
|---|---|
| FaDu Cell Line Study | Demonstrated significant cytotoxicity and apoptosis induction compared to bleomycin. |
| DGKα Inhibition Assays | Confirmed the compound's ability to inhibit DGKα effectively, suggesting potential applications in cancer therapy and immune modulation. |
| Antimicrobial Screening | Initial results indicate possible antimicrobial activity against various pathogens; further studies needed for validation. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and minimize by-products. The compound serves as a versatile building block for creating derivatives with enhanced biological properties.
Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Drug Development : As a potential precursor for synthesizing novel therapeutic agents targeting cancer and autoimmune diseases.
- Biochemical Research : Utilized in studies investigating the role of DGKα in cellular signaling pathways.
- Material Science : Investigated for its properties in developing new materials due to its unique chemical structure.
Q & A
Q. How can researchers integrate cheminformatics tools to analyze structure-activity relationships (SAR) for this compound?
- Workflow :
Curate bioactivity datasets (e.g., ChEMBL) for diazaspiro analogs.
Perform QSAR modeling (e.g., Random Forest, SVM) to link substituents to target binding.
Validate predictions with SPR (Surface Plasmon Resonance) assays .
Q. What are the ethical and methodological standards for reporting synthetic data in publications?
Q. Tables for Reference
| Analytical Parameters for Characterization |
|---|
| Technique |
| ----------- |
| ¹H NMR |
| HPLC |
| HRMS |
| Computational Tools for Reaction Design |
|---|
| Software |
| ---------- |
| Gaussian |
| KNIME |
| ICReDD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
